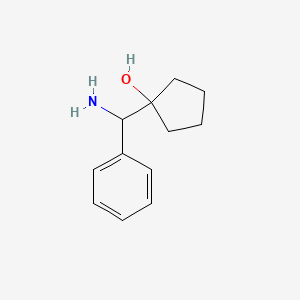

1-(Amino(phenyl)methyl)cyclopentanol

Description

1-(Amino(phenyl)methyl)cyclopentanol is a β-amino alcohol derivative characterized by a cyclopentanol backbone substituted with an amino(phenyl)methyl group. This structure combines a hydroxyl group (providing hydrophilic properties) with a phenyl-amine moiety (imparting aromatic and basic characteristics). For example, β-amino alcohols like 1-[(Cyclohexylamino)(phenyl)methyl]cyclopentanol (3h) are synthesized via reductive coupling of secondary amides and ketones, as described in , suggesting similar synthetic routes for the target compound .

Properties

Molecular Formula |

C12H17NO |

|---|---|

Molecular Weight |

191.27 g/mol |

IUPAC Name |

1-[amino(phenyl)methyl]cyclopentan-1-ol |

InChI |

InChI=1S/C12H17NO/c13-11(10-6-2-1-3-7-10)12(14)8-4-5-9-12/h1-3,6-7,11,14H,4-5,8-9,13H2 |

InChI Key |

GLWZHHIKYKXSQM-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)(C(C2=CC=CC=C2)N)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Variations

The following compounds share structural similarities with 1-(Amino(phenyl)methyl)cyclopentanol but differ in substituents or functional groups, leading to distinct properties and applications:

1-(Aminomethyl)cyclopentanol

- Molecular Formula: C₆H₁₃NO (inferred from and ).

- CAS RN : 45511-81-7 .

- Key Differences : Lacks the phenyl group, resulting in reduced aromaticity and simpler structure.

- Applications : Used in industrial manufacturing processes, as indicated by market analysis reports ().

1-[Hydroxy(phenyl)methyl]cyclopentanol

- Molecular Formula : C₁₂H₁₆O₂.

- CAS RN : 198277-81-5 ().

- Key Differences: Substituted with a hydroxy(phenyl)methyl group instead of amino(phenyl)methyl. The hydroxyl group increases polarity but reduces basicity compared to the amino group.

1-[(2-Chlorophenyl)(methylimino)methyl]cyclopentanol

- Molecular Formula: C₁₃H₁₆ClNO.

- CAS RN : 6740-87-0 .

- Key Differences: Contains a chlorophenyl and methylimino group, enhancing electrophilicity and stability.

- Applications :

Metconazole (Fungicidal Derivative)

- Structure: 5-[(4-Chlorophenyl)methyl]-2,2-dimethyl-1-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanol.

- CAS RN : 125225-28-7 ().

- Key Differences : Incorporates a triazole ring and chlorophenyl group, enhancing antifungal activity.

- Applications : Broad-spectrum fungicide used in agriculture ().

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.